molecular formula C16H15BrN2OS B2994541 4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine hydrobromide CAS No. 202664-41-3

4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine hydrobromide

Cat. No.: B2994541
CAS No.: 202664-41-3
M. Wt: 363.27
InChI Key: RISZJRXLNZJZIF-UHFFFAOYSA-N
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Description

4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine hydrobromide is a synthetic organic compound, composed of a thiazole ring bonded to a benzyloxy phenyl group and an amino group It exists in salt form with hydrobromide

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a multistep reaction. The initial step often involves the formation of the thiazole ring by reacting a 2-aminothiazole precursor with a suitable benzyloxy phenyl derivative. The reaction usually requires conditions such as anhydrous solvents, elevated temperatures, and catalysts like Lewis acids or bases to facilitate the formation of the desired compound.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by employing continuous flow reactors and automated systems to ensure high yield and purity. This often includes using a larger scale benzyloxy phenyl derivative and more efficient purification techniques such as crystallization or chromatography to obtain the hydrobromide salt form.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: The compound can undergo oxidative cleavage of the benzyloxy group to form corresponding phenolic derivatives.

  • Reduction: Reduction reactions can target the amino group, converting it to other functional groups like alkylamines.

  • Substitution: Various nucleophilic substitutions can occur on the thiazole ring, leading to a wide array of derivatives.

Common Reagents and Conditions Used in These Reactions:

  • Oxidation: Reagents like potassium permanganate, chromium trioxide in acidic conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminium hydride.

  • Substitution: Nucleophiles such as halides or amines in the presence of a base or acid catalysts.

Major Products Formed from These Reactions:

  • Oxidative products generally include phenolic derivatives.

  • Reduction yields various alkyl or aryl amines.

  • Substitution reactions produce diverse thiazole derivatives.

Scientific Research Applications

Chemistry: Utilized as a building block in the synthesis of complex organic molecules

Biology: Investigated for its interaction with biological molecules. It can act as a ligand in biochemical assays to study enzyme activities and protein-ligand interactions.

Medicine: Potentially relevant in drug development, particularly in designing molecules with antimicrobial, anticancer, and anti-inflammatory activities. Its unique structural framework can be modified to enhance biological activity and pharmacokinetic properties.

Industry: Employed in the development of new materials, such as organic semiconductors and light-emitting diodes, due to its stable aromatic structure and electron-donating properties.

Mechanism of Action

The precise mechanism of action depends on its application. In medicinal chemistry, it interacts with molecular targets like enzymes or receptors by binding to active sites or allosteric sites, modifying their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking due to the aromatic nature of the compound.

Molecular Targets and Pathways Involved: The compound may inhibit enzymatic pathways or modulate receptor activities, leading to altered cellular responses. This can affect various biological processes like signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

  • 4-phenyl-1,3-thiazol-2-amine

  • 4-[4-(Benzyloxy)phenyl]-1,3-thiazol-2-amine

  • 4-[3-(Methoxy)phenyl]-1,3-thiazol-2-amine

  • 4-[3-(Ethoxy)phenyl]-1,3-thiazol-2-amine

These compounds share similar core structures but differ in the substituents attached to the phenyl and thiazole rings, leading to variations in their chemical and biological behaviors.

In summary,: 4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine hydrobromide is a compound with vast potential in various fields of science and industry, attributed to its versatile chemistry and unique structural features. It serves as a valuable tool in research and development, paving the way for innovative discoveries and applications.

Properties

IUPAC Name

4-(3-phenylmethoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS.BrH/c17-16-18-15(11-20-16)13-7-4-8-14(9-13)19-10-12-5-2-1-3-6-12;/h1-9,11H,10H2,(H2,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISZJRXLNZJZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CSC(=N3)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 22.5 g of 2-bromo-1-(3-benzyloxy-phenyl)-ethanone in 150 ml of methanol was treated at room temperature with 7.8 g of thiourea and boiled for 1 hour. 16.1 g of 4-(3-benzyloxy-phenyl)-thiazol-2-ylamine hydrobromide separated as colorless crystals upon cooling to 0° C.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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